molecular formula C24H26N6OS B2487041 N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 941941-63-5

N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2487041
CAS No.: 941941-63-5
M. Wt: 446.57
InChI Key: VRLFPYAEXNMJQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide is a synthetic organic compound, characterized by its complex structure and unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound generally involves multi-step reactions starting from commercially available materials. A common synthetic route may include:

  • Formation of the pyrazolo[3,4-d]pyrimidine core: : This is typically achieved via cyclization reactions involving appropriate precursors, often under conditions such as high temperatures and the presence of catalysts.

  • Introduction of the isopropylamino and methylthio groups: : These groups are usually added through nucleophilic substitution reactions, where reagents like isopropylamine and methylthiol are employed under controlled conditions.

  • Coupling with biphenyl-4-carboxylic acid: : The final step often involves amide bond formation, facilitated by coupling agents such as EDCI or HATU, in the presence of a base like DIPEA.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using flow chemistry techniques to ensure better control over reaction conditions and to enhance yield and purity. Catalytic processes and optimization of reaction parameters are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, potentially forming sulfoxides or sulfone derivatives.

  • Reduction: : Reduction reactions could target the nitro groups or other reducible functionalities within the molecule.

  • Substitution: : Electrophilic and nucleophilic substitution reactions are common, altering functional groups while maintaining the core structure.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: : Common reducing agents include sodium borohydride or hydrogen gas in the presence of a palladium catalyst.

  • Substitution: : Various reagents like alkyl halides or sulfonyl chlorides, often under basic conditions.

Major Products

The major products from these reactions can include a variety of derivatives with altered electronic properties or steric hindrance, potentially leading to new applications or improved efficacy in existing uses.

Scientific Research Applications

This compound's unique structure makes it a valuable subject of study in several domains:

  • Chemistry: : Used as a building block for more complex molecules or materials with specific properties.

  • Biology: : Investigated for its potential role in modulating biological pathways, possibly as enzyme inhibitors or receptor modulators.

  • Medicine: : Explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

  • Industry: : Employed in the development of advanced materials, including polymers and nanomaterials, for various technological applications.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets:

  • Molecular Targets: : It may bind to enzymes or receptors, altering their activity.

  • Pathways Involved: : The exact pathways can vary, but could include inhibition of kinase activity, modulation of signal transduction pathways, or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-amino)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-biphenyl-4-carboxamide

  • N-(2-(4-isopropylamino)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-phenyl-4-carboxamide

Highlights of Uniqueness

  • Structural Features: : The combination of the isopropylamino, methylthio, and biphenyl groups makes it distinct.

  • Functional Applications: : Its unique combination of functional groups may confer different biological activities or chemical reactivities compared to similar compounds.

Properties

IUPAC Name

N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6OS/c1-16(2)27-21-20-15-26-30(22(20)29-24(28-21)32-3)14-13-25-23(31)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-12,15-16H,13-14H2,1-3H3,(H,25,31)(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLFPYAEXNMJQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.